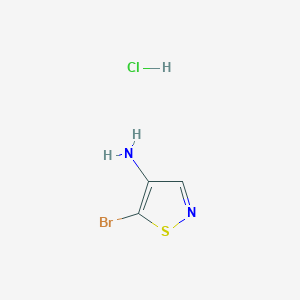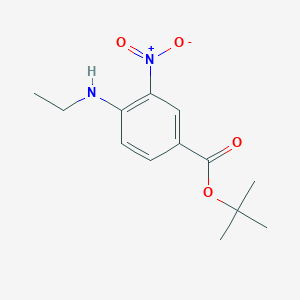
4-Ethylamino-3-nitrobenzoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an ethylamino substituent, and a nitro group on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(ethylamino)-3-nitrobenzoate typically involves the esterification of 4-(ethylamino)-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired ester in good yields .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous production of tert-butyl esters under controlled conditions, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(ethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted benzoates depending on the electrophile used.
Reduction: The major product is 4-(ethylamino)-3-aminobenzoate.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(ethylamino)-3-nitrobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 4-(ethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the nitro group, making it less reactive in redox reactions.
Ethyl 4-(ethylamino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester, affecting its physical properties and reactivity.
Tert-butyl 3-nitrobenzoate: Lacks the ethylamino group, making it less versatile in terms of chemical modifications.
Uniqueness
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
tert-butyl 4-(ethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C13H18N2O4/c1-5-14-10-7-6-9(8-11(10)15(17)18)12(16)19-13(2,3)4/h6-8,14H,5H2,1-4H3 |
InChI-Schlüssel |
OMKBXDHJHMEYPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


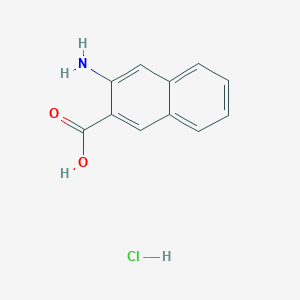

![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)
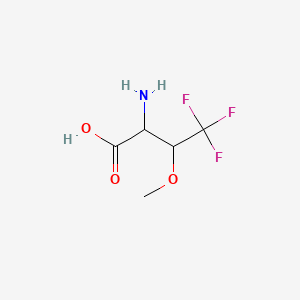

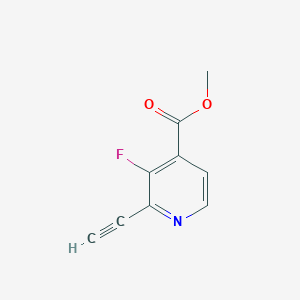
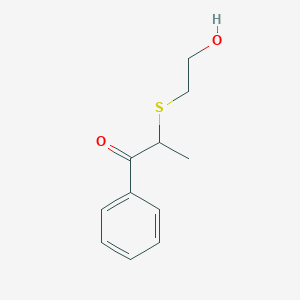
![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
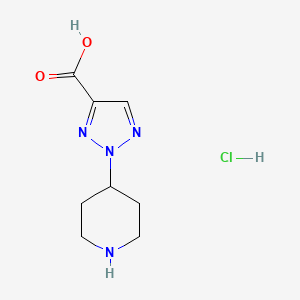
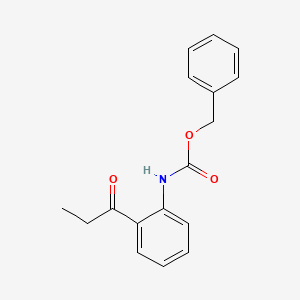
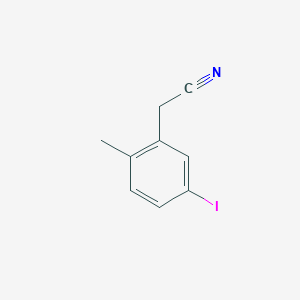
![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
